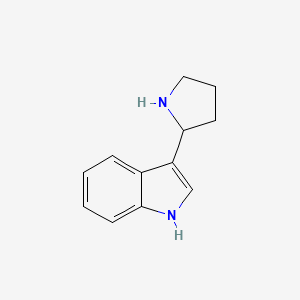

3-(pyrrolidin-2-yl)-1H-indole

Description

Contextual Significance of Indole (B1671886) and Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry

Indole, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prevalent scaffold in numerous biologically active compounds. jetir.org It is a key component in a variety of natural products and synthetic drugs, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. jetir.orgopenmedicinalchemistryjournal.com The indole nucleus can mimic the structure of many proteins, making it a valuable pharmacophore in drug design. jetir.org

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a crucial building block in medicinal chemistry. nih.gov Its non-planar, three-dimensional structure allows for the exploration of pharmacophore space and contributes to the stereochemistry of a molecule. nih.gov Pyrrolidine derivatives are known to possess diverse biological activities and can improve the pharmacokinetic properties of drug candidates.

The fusion of these two significant scaffolds in 3-(pyrrolidin-2-yl)-1H-indole creates a molecule with the potential for unique and potent biological effects, driving research into its properties and applications.

Rationale for Investigating this compound

The investigation into this compound and its derivatives is propelled by the promising biological activities exhibited by compounds containing this framework. acs.org Research has indicated its potential in several therapeutic areas. For instance, derivatives of this compound have been explored as serotonin (B10506) receptor modulators, which are implicated in mood regulation and cognitive functions. Specifically, some derivatives have shown potent activity at 5-HT6 receptors, suggesting potential applications in treating conditions like schizophrenia and depression.

Furthermore, the structural motif of this compound is found in natural products with diverse medicinal properties, including anticancer and immunosuppressive activities. acs.org For example, Azacyclo-indole, derived from the flowers of Juglans regia, exhibits anticancer activity. acs.org The broad biological potential of this scaffold motivates the synthesis and evaluation of new derivatives with varied substitution patterns. acs.org

Research Objectives and Scope for this compound

The primary objectives of research on this compound are to synthesize and characterize new derivatives, to evaluate their biological activities, and to understand their structure-activity relationships (SAR). A significant focus is on the development of novel therapeutic agents.

The scope of this research is broad and includes:

Synthesis: Developing efficient and divergent synthetic methods to create a library of this compound derivatives. acs.orgnih.gov This includes techniques like photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. nih.govacs.org

Biological Evaluation: Screening these compounds for a range of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects. A key area of investigation is their activity as modulators of serotonin receptors, particularly the 5-HT1A and 5-HT6 receptors. nih.gov

Structure-Activity Relationship (SAR) Studies: Analyzing how different substituents on the indole and pyrrolidine rings affect the biological activity of the compounds. This helps in designing more potent and selective drug candidates. nih.gov

A summary of some key research findings on this compound and its derivatives is presented in the table below.

| Derivative/Focus | Key Finding | Potential Application | Reference |

|---|---|---|---|

| 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole | Potent agonist/antagonist at 5-HT6 receptors. | Treatment of schizophrenia and depression. | |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Dual affinity for serotonin 5-HT1A receptor and SERT. | Antidepressants. | nih.gov |

| Azacyclo-indole | Exhibits anticancer activity. | Cancer therapy. | acs.org |

| Violacein | Shows immunosuppressive activity. | Immunosuppressive therapy. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-5-11-9(4-1)10(8-14-11)12-6-3-7-13-12/h1-2,4-5,8,12-14H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVAXPFTVGSHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958700 | |

| Record name | 3-(Pyrrolidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3766-03-8 | |

| Record name | Indole, 3-(2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Pyrrolidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Pyrrolidin 2 Yl 1h Indole and Its Analogues

Retrosynthetic Analysis of the 3-(pyrrolidin-2-yl)-1H-indole Core

A logical retrosynthetic analysis of the this compound structure reveals several key bond disconnections that form the basis for various synthetic approaches. The primary disconnection is the C3-C2' bond between the indole (B1671886) and pyrrolidine (B122466) rings. This bond can be formed through a variety of carbon-carbon bond-forming reactions, such as Friedel-Crafts type alkylations or couplings of a pre-functionalized indole with a suitable pyrrolidine derivative.

Another strategic disconnection involves the formation of the indole ring itself, with the pyrrolidinyl group already attached to a precursor molecule. This approach would leverage well-established indole syntheses, such as the Fischer, Reissert, Bartoli, Larock, or Madelung methods, using appropriately substituted starting materials. A third approach could involve the construction of the pyrrolidine ring onto a pre-existing 3-substituted indole.

Recent advancements have introduced novel strategies, such as a photocatalyzed decarboxylative coupling followed by a Friedel–Crafts alkylation. acs.orgacs.orgnih.gov This method offers an acid-controlled divergent synthesis pathway operating under mild, room-temperature conditions. acs.orgacs.orgnih.gov

Classical and Contemporary Indole Synthesis Approaches Applicable to this compound Precursors

The synthesis of the this compound core can be achieved by adapting classical indole synthesis methods to accommodate the pyrrolidine moiety or its precursor.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, a robust method for indole formation, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org To apply this to the synthesis of this compound, one could envision reacting a suitable phenylhydrazine with a ketone or aldehyde bearing a protected pyrrolidine ring. For instance, reacting a phenylhydrazine with an N-protected 2-acylpyrrolidine could yield the desired indole core after cyclization and deprotection. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of the Fischer synthesis. wikipedia.org

| Reagent 1 | Reagent 2 | Conditions | Product |

| Phenylhydrazine | N-protected 2-acylpyrrolidine | Acid catalyst (e.g., HCl, ZnCl2) | This compound (after deprotection) |

| Aryl bromide | Hydrazone of N-protected 2-acylpyrrolidine | Palladium catalyst | This compound (after deprotection) |

Reissert Indole Synthesis Applications

The Reissert indole synthesis traditionally involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate, which is then reductively cyclized to yield indole-2-carboxylic acid. wikipedia.org Adapting this for the target molecule would necessitate starting with an o-nitrotoluene derivative that incorporates a precursor to the pyrrolidine ring. While less direct for this specific target due to the typical formation of 2-substituted indoles, modifications could potentially be explored. For example, an intramolecular version of the Reissert reaction, known as the Butin modification, utilizes a furan (B31954) ring-opening to generate the necessary carbonyl for cyclization. wikipedia.org

Bartoli Indole Synthesis Adaptations

The Bartoli indole synthesis offers a direct route to 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com To synthesize a this compound derivative, one would need to employ a vinyl Grignard reagent that incorporates the pyrrolidine ring or a masked version of it. The reaction typically requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org A key advantage of the Bartoli synthesis is its ability to produce indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings, a feat that can be challenging with other methods. wikipedia.org

| Starting Material | Reagent | Key Feature |

| ortho-substituted nitroarene | Vinyl Grignard reagent with pyrrolidine moiety | Forms 7-substituted indoles |

| ortho-substituted nitrosoarene | Vinyl Grignard reagent with pyrrolidine moiety | Requires only two equivalents of Grignard reagent |

Larock Indole Synthesis Strategies

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile for producing various substituted indoles. wikipedia.org To generate this compound, one could utilize an alkyne bearing a pyrrolidine substituent. The regioselectivity of the Larock synthesis is generally controlled by steric factors, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. ub.edunih.gov However, by employing silyl-substituted alkynes, the regioselectivity can be directed to favor the 3-substituted product. nih.gov

A recent development in this area is the first palladium-catalyzed asymmetric Larock isoquinoline (B145761) synthesis, which could potentially be adapted for the synthesis of chiral indoles. acs.org

Madelung Synthesis Considerations

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org To apply this to the synthesis of the target compound, one would start with an N-(2-alkylphenyl)amide where the alkyl group is or can be converted to the desired pyrrolidinyl substituent. The classical Madelung synthesis requires harsh conditions, but modern variations, such as the Madelung-Houlihan variation using BuLi or LDA as the base, allow the reaction to proceed at much lower temperatures (-20 to 25 °C). wikipedia.org The Smith-modified Madelung synthesis provides another milder alternative. wikipedia.org

| Method | Base | Temperature |

| Classical Madelung | Sodium or potassium alkoxide | 200–400 °C |

| Madelung-Houlihan Variation | BuLi or LDA | -20 – 25 °C |

Pyrrolidine Ring Construction and Functionalization Relevant to this compound

The formation of the pyrrolidine ring can be achieved through various cyclization reactions, which are fundamental to creating this five-membered heterocyclic system. numberanalytics.com These reactions often involve the intramolecular formation of a carbon-nitrogen bond.

Common strategies include:

Intramolecular Nucleophilic Substitution: This classic method involves the cyclization of a linear precursor containing a terminal amine and a suitable leaving group.

Reductive Amination: The intramolecular reductive amination of γ-amino ketones or aldehydes is a powerful tool for constructing the pyrrolidine ring. acs.org

Radical Cyclization: Aminyl radical cyclization offers a stereoselective pathway to substituted pyrrolidines. rsc.org

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with appropriate dipolarophiles provides a direct route to functionalized pyrrolidines. rsc.org

Ring Contraction: A novel approach involves the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. bohrium.com

Tandem Reactions: Tandem amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes can yield α-cyano pyrrolidines in a one-pot process. nih.gov

Table 1: Cyclization Reactions for Pyrrolidine Ring Formation

| Reaction Type | Description | Key Features |

|---|---|---|

| Intramolecular Reductive Amination | Cyclization of a γ-amino ketone or aldehyde. | High diastereoselectivity can be achieved. acs.org |

| Aminyl Radical Cyclization | Cyclization of N-chloro-N-alkylalk-4-enylamines. | Stereoselective formation of trans-2,5-disubstituted pyrrolidines. rsc.org |

| [3+2] Cycloaddition | Reaction of azomethine ylides with dipolarophiles. | Provides highly functionalized pyrrolidines. rsc.org |

| Ring Contraction of Pyridines | Photo-promoted reaction of pyridines with silylborane. | Access to pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. bohrium.com |

| Tandem Amination/Cyanation/Alkylation | Three-component reaction of a primary amine-tethered alkyne. | One-pot synthesis of α-cyano pyrrolidines. nih.gov |

Controlling the stereochemistry of the pyrrolidine ring is often critical for the biological activity of the final compound. Several stereoselective methods have been developed to address this challenge.

Key stereoselective approaches include:

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from carbohydrates, can direct the stereochemical outcome of the cyclization reaction. For instance, O-pivaloyl protected D-galactopyranosylamine has been used to synthesize both (S) and (R) configured α-substituted homoallylamines with high diastereoselectivity, which then undergo electrophile-induced cyclization to form 2-substituted pyrrolidines. cas.cz

Asymmetric Catalysis: Transition metal catalysts in combination with chiral ligands can effect enantioselective cyclization reactions.

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a substrate can influence the stereochemical outcome of the cyclization. For example, the use of an η4-dienetricarbonyliron complex as a stereodirecting element allows for the highly diastereoselective synthesis of 2-dienyl-substituted pyrrolidines through a cascade, double reductive amination. acs.orgfigshare.com

Enzyme-Catalyzed Reactions: Biocatalytic methods, such as intramolecular C(sp3)–H amination using engineered enzymes, are emerging as powerful tools for the synthesis of chiral pyrrolidines. acs.org

Table 2: Stereoselective Approaches to Pyrrolidine Synthesis

| Approach | Method | Outcome |

|---|---|---|

| Chiral Auxiliary | Use of O-pivaloyl protected D-galactopyranosylamine. | High diastereoselectivity in the synthesis of 2-substituted pyrrolidines. cas.cz |

| Stereodirecting Group | η4-Dienetricarbonyliron complex in a double reductive amination. | Excellent diastereoselectivity for 2-dienyl-substituted pyrrolidines. acs.orgfigshare.com |

| Biocatalysis | Engineered P411 variants for intramolecular C(sp3)–H amination. | Moderate to good efficiency and high enantioselectivity. acs.org |

Coupling Strategies for Indole and Pyrrolidine Moieties in this compound Synthesis

Once the indole and pyrrolidine moieties are prepared, the crucial step is their coupling to form the final this compound framework. Various coupling strategies have been developed to achieve this transformation efficiently.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. eie.gr Several of these reactions have been adapted for the synthesis of indole-pyrrolidine structures.

Notable examples include:

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. It has been employed in the synthesis of complex indole alkaloids. mdpi.com

Heck Coupling: The palladium-catalyzed reaction of an aryl or vinyl halide with an alkene can be used to form a C-C bond between the indole and a precursor to the pyrrolidine ring.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds and can be applied to couple an indole with a pyrrolidine derivative.

Photocatalyzed Decarboxylative Coupling: A recent method involves the photocatalyzed decarboxylative coupling of an N-arylglycine derivative with an indole, followed by a Friedel-Crafts alkylation, to afford 3-(pyrrolidin-2-yl)-1H-indoles. acs.orgacs.orgnih.gov

Table 3: Transition Metal-Catalyzed Coupling Reactions

| Reaction | Catalyst System | Description |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Coupling of an indolylboronic acid with a pyrrolidine-based halide. mdpi.com |

| Photocatalyzed Decarboxylative Coupling | Visible light photocatalyst | Acid-controlled divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles. acs.orgacs.orgnih.gov |

Direct C-H activation has emerged as a highly atom- and step-economical strategy for the synthesis of complex molecules. frontiersin.org This approach avoids the pre-functionalization of starting materials, leading to more efficient synthetic routes.

In the context of this compound synthesis, C-H activation can be used to directly couple the indole C3-position with a suitable pyrrolidine precursor. Rhodium(III)-catalyzed C-H activation has been extensively studied for the functionalization of indoles. nih.gov For instance, the functionalization of the C7 position of indoles has been achieved via metal-catalyzed C-H activation. mdpi.com

Table 4: C-H Activation Methodologies

| Catalyst System | Position of Functionalization | Key Features |

|---|---|---|

| [RhCp*Cl₂]₂ / AgSbF₆ / AgOAc | Indole C7-position | Direct hydroarylation of an alkene with the indole. mdpi.com |

| Rh(III) catalysts | Indole C2 and other positions | Allows for various annulation and functionalization reactions. nih.gov |

Spiro[indole-pyrrolidine] systems are a closely related class of compounds that share a common structural motif with this compound. The Michael condensation is a key reaction for the construction of these spirocyclic frameworks.

A common approach involves the Michael condensation of a 3-dicyanomethylene-2H-indol-2-one with an isothiocyanate derivative. mdpi.comnih.govresearchgate.net This reaction proceeds via the attack of a carbanion nucleophile on the olefinic carbon of the ylidene, followed by cycloaddition of the isothiocyanate to form the spiro-pyrrolidine ring. mdpi.com These reactions can often be carried out under environmentally friendly conditions, such as in water or under mechanochemical activation. mdpi.comnih.govresearchgate.net

Table 5: Michael Condensation for Spiro[Indole–Pyrrolidine] Synthesis

| Reactants | Conditions | Product |

|---|---|---|

| 3-Dicyanomethylene-2H-indol-2-one and Isothiocyanate | Aqueous media or mechanochemical activation, piperidine (B6355638) catalyst. | Spiro[indole-pyrrolidine] derivatives. mdpi.comnih.govresearchgate.net |

| Isatin (B1672199), Malononitrile, and Isothiocyanate | One-pot, aqueous media, piperidine catalyst. | Spiro[indole-pyrrolidine] derivatives. mdpi.com |

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to reduce environmental impact, improve safety, and enhance efficiency. Recent research has focused on developing sustainable routes that minimize the use of hazardous solvents and reagents.

Aqueous Media and Mechanochemical Synthesis

The use of water as a solvent and solvent-free mechanochemical methods represent significant strides in the green synthesis of indole-based scaffolds.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. For the synthesis of 3-substituted indoles, several methods have been developed that utilize water as the primary solvent. rsc.org For instance, one-pot, three-component reactions involving an indole, an aldehyde, and an active methylene (B1212753) compound can be performed in aqueous media, often facilitated by a catalyst, to produce various 3-substituted indole derivatives with high yields. nih.gov Specific protocols for the direct synthesis of this compound in water are emerging, building upon established methods for related structures. For example, the Pictet-Spengler condensation, a key reaction for forming tetrahydro-β-carboline structures which can be precursors to indole-pyrrolidine systems, has been successfully performed in aqueous media. sioc-journal.cn

A notable development is the photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reaction, which allows for the acid-controlled divergent synthesis of 3-(pyrrolidin-2-yl)-1H-indoles. researchgate.netmdpi.com This method operates under mild, room-temperature conditions in aqueous solutions, using low loadings of a photocatalyst and avoiding strong oxidants. researchgate.netmdpi.com

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, eliminates the need for bulk solvents, thereby reducing waste and potential environmental contamination. This technique has been successfully applied to the synthesis of various indole derivatives. researchgate.netchemscene.com For example, a mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea, yielding a variety of indole-based templates in short reaction times and with high efficiency. researchgate.net

More directly relevant is the mechanochemical synthesis of spiro[indole-pyrrolidine] derivatives. researchgate.netmdpi.comnih.gov These complex scaffolds, which share structural motifs with this compound, can be synthesized in high yields through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives. researchgate.netmdpi.com The reactions are often conducted using a ball mill, require only catalytic amounts of an agent like piperidine, and are complete within minutes at ambient temperature. researchgate.netmdpi.com

| Method | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Photocatalyzed decarboxylative coupling/Friedel–Crafts alkylation | Room temperature, low photocatalyst loading, aqueous solution | Mild conditions, avoids strong oxidants, divergent product formation | researchgate.net, mdpi.com |

| Mechanochemical Synthesis | Michael condensation via ball-milling | Solvent-free or liquid-assisted grinding, 20-30 min, room temperature | Solvent-free, short reaction times, high yields, operational simplicity | researchgate.net, mdpi.com |

Microflow Synthesis Techniques

Microflow or continuous flow chemistry offers a sustainable and efficient alternative to traditional batch synthesis. mdpi.comoup.com By using microreactors, chemists can achieve precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. frontiersin.org

The synthesis of indole derivatives has been a significant area of focus for flow chemistry. mdpi.comoup.combeilstein-journals.org High-temperature and high-pressure conditions can be safely achieved in continuous flow systems, often accelerating reactions that are slow in batch processes. oup.com For example, the Fischer indole synthesis has been adapted to flow reactors, achieving high yields and productivity with significantly reduced residence times compared to batch methods. oup.com

While direct microflow synthesis of this compound is still an emerging area, the technology has been successfully used to generate highly reactive (1H-indol-3-yl)methyl electrophiles. frontiersin.org These unstable intermediates can be generated and used immediately in subsequent nucleophilic substitution reactions within a microflow system, preventing the dimerization and oligomerization that plague batch preparations. This allows for the rapid and mild synthesis of a wide range of 3-substituted indoles, demonstrating the potential for its application to the synthesis of the target compound and its analogues. frontiersin.org

Derivatization and Functionalization Strategies for this compound Analogues

The this compound scaffold is a valuable starting point for creating diverse chemical libraries for drug discovery. Derivatization and functionalization can occur at several positions on both the indole and pyrrolidine rings.

Substitution Patterns and Their Synthetic Feasibility

The indole ring system has distinct sites for functionalization, with the nucleophilicity being highest at the C3 position, followed by the N1, C2, and then the positions on the benzene (B151609) ring (C4-C7). sioc-journal.cnresearchgate.net Since the C3 position is already occupied in the parent compound, derivatization focuses on the other available sites.

N1-Position (Indole Nitrogen): The indole nitrogen can be readily alkylated or acylated. nih.gov N-alkylation is commonly achieved using a base like sodium hydride (NaH) followed by treatment with an alkyl halide. nih.gov Protecting the indole nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, is also a common strategy to modulate reactivity during subsequent synthetic steps.

C4, C5, C6, C7-Positions (Benzene Ring): Functionalization of the carbocyclic part of the indole ring is more challenging due to its lower reactivity compared to the pyrrole moiety. sioc-journal.cn However, methods for regioselective functionalization have been developed. Electrophilic aromatic substitution (e.g., nitration, halogenation) can be directed to the C5 position. More advanced C-H activation strategies, often using transition metal catalysts, have enabled the selective functionalization of the C4, C6, and C7 positions. frontiersin.org

N-Position (Pyrrolidine Nitrogen): The secondary amine of the pyrrolidine ring is a key site for modification. It can be easily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents. This position is crucial for exploring structure-activity relationships, as modifications here can significantly impact biological activity. nih.govmdpi.com

| Position | Type of Reaction | Typical Reagents | Feasibility | Reference |

|---|---|---|---|---|

| Indole N1 | Alkylation / Acylation / Protection | Alkyl halides, Acyl chlorides, Boc-anhydride with a base (e.g., NaH) | High | nih.gov, |

| Indole C5 | Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂ (Bromination) | Moderate to High | core.ac.uk |

| Indole C4, C6, C7 | Directed C-H Activation | Transition metal catalysts (e.g., Pd, Rh) with directing groups | Moderate (Requires specific catalysts/conditions) | sioc-journal.cn, frontiersin.org |

| Pyrrolidine N | Alkylation / Acylation / Reductive Amination | Alkyl halides, Aldehydes/Ketones with a reducing agent | High | mdpi.com, nih.gov |

Scaffold Hybridization with Other Pharmacophores

Scaffold hybridization involves combining the this compound core with other known pharmacophores to create new molecular entities with potentially synergistic or novel biological activities. researchgate.net This strategy is widely used in medicinal chemistry to enhance potency, improve selectivity, or modulate pharmacokinetic properties.

A prominent example of this strategy is the synthesis of spirocyclic compounds, where the pyrrolidine ring is part of a spiro-fused system with another ring structure. acs.org The synthesis of spiro[indole-pyrrolidine] derivatives is a powerful approach to creating structurally complex and three-dimensional molecules. researchgate.netmdpi.com These are often achieved through multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from an amino acid like sarcosine (B1681465) and an isatin) with a dipolarophile. beilstein-journals.org This approach allows for the rapid construction of complex scaffolds with high stereoselectivity. beilstein-journals.org

Another hybridization strategy involves linking the core scaffold to other heterocyclic systems known for their biological relevance. For instance, new derivatives have been synthesized by connecting a 3-(1H-indol-3-yl)pyrrolidine-2,5-dione moiety to various substituted arylpiperazine pharmacophores via a butyl linker. core.ac.uk This hybridization aimed to combine the properties of both fragments to create dual-activity agents. core.ac.uk Similarly, hybridization with scaffolds like s-triazine has been explored to generate conjugates with enhanced biological profiles. rsc.org

These hybridization strategies underscore the versatility of the this compound scaffold as a template for designing novel and complex molecules with tailored properties.

Computational Chemistry and in Silico Studies of 3 Pyrrolidin 2 Yl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's reactivity and stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(pyrrolidin-2-yl)-1H-indole, DFT calculations can be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

Recent studies on various indole (B1671886) derivatives have demonstrated the utility of DFT in elucidating their electronic properties. chemrxiv.orgresearchgate.netresearchgate.net For instance, the introduction of different substituents on the indole ring has been shown to modulate the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and spectral properties. metu.edu.tr In the case of this compound, the pyrrolidinyl group, being an electron-donating group, is expected to influence the electron density of the indole ring system. chemrxiv.org

DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d,p) to obtain reliable results for the electronic properties. nih.govacs.org The calculated HOMO and LUMO energies can provide insights into the electron-donating and electron-accepting capabilities of the molecule, respectively.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Influences solubility and binding interactions |

Note: The values in this table are hypothetical and based on typical ranges observed for similar indole derivatives in computational studies. They serve as illustrative examples of the data that would be generated from DFT calculations.

The stability of this compound can be assessed through the analysis of its HOMO-LUMO energy gap and other quantum chemical parameters derived from DFT calculations. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to a protein target.

Molecular docking studies of indole derivatives have revealed their potential to interact with a wide range of protein targets. derpharmachemica.comjournal-jop.orgnih.gov For this compound, the indole nitrogen and the pyrrolidine (B122466) nitrogen can act as hydrogen bond donors or acceptors, while the aromatic indole ring can participate in π-π stacking interactions with aromatic amino acid residues in the protein's active site. nih.gov

Docking simulations can be performed against a library of known drug targets to identify potential proteins with which this compound might interact. The results can be visualized to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding.

The binding affinity of this compound to a protein target is often estimated by a scoring function within the docking program, which calculates a binding energy value. nih.govresearchgate.net Lower binding energies typically indicate a more stable protein-ligand complex and higher binding affinity.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin (B10506) 5-HT Receptor | -8.5 | Asp110, Ser159, Phe340 |

| Monoamine Oxidase A | -7.9 | Tyr407, Tyr444, Gln215 |

| Acetylcholinesterase | -9.2 | Trp84, Tyr334, Phe330 |

Note: This table presents hypothetical binding energy values and interacting residues for illustrative purposes, based on docking studies of similar compounds with these protein families.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex by simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon binding. chemmethod.comchemmethod.com

Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are instrumental in understanding the stability and interaction patterns of ligands within protein binding sites. For derivatives of this compound, such as spiro[indole-pyrrolidine] compounds, MD simulations have been employed to elucidate the intricacies of their binding. researchgate.netnih.govmdpi.com These simulations, often run for periods up to 100 nanoseconds or more, track the movements and interactions of every atom in the system, providing a dynamic picture of the binding event. plos.orgrsc.orgjst.go.jp

The stability of the protein-ligand complex is a key parameter assessed in these simulations. It is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time. researchgate.net A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in the active site. researchgate.net The root-mean-square fluctuation (RMSF) is another important metric, which highlights the flexible regions of the protein and the ligand during the simulation. plos.org

Binding free energy calculations, commonly performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity. researchgate.netresearchgate.net These calculations dissect the total binding energy into contributions from different forces, such as van der Waals interactions, electrostatic interactions, and solvation energies, offering a deeper understanding of the driving forces behind ligand binding. researchgate.net Studies on related indole derivatives show that a network of hydrogen bonds, hydrophobic interactions, and water bridges are often crucial for maintaining a stable complex with a target protein. rsc.orgresearchgate.net

Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Computational studies of this compound and its analogs have focused on exploring their conformational space. A key area of flexibility is the pyrrolidine ring, which is not planar and undergoes constant puckering motions in solution.

Computational analyses, supported by spectroscopic data from related compounds, reveal that the pyrrolidine ring interconverts between distinct conformations, primarily the 'chair' (C₂-endo) and 'envelope' (C₃-exo) forms. The relative stability of these conformers is highly dependent on the environment. In non-polar solvents, the chair conformation tends to predominate, whereas the envelope conformation is often favored in polar solvents where the pyrrolidine nitrogen can be stabilized by solvation. The energy barrier for this ring inversion in analogous compounds has been computationally estimated, providing a measure of the ring's flexibility.

Molecular dynamics simulations also indicate that the pyrrolidine group possesses moderate conformational flexibility in aqueous solutions, with a predicted rotational correlation time of 120 picoseconds. This flexibility, along with the rotational freedom around the single bond connecting the pyrrolidine ring to the indole core, allows the molecule to adopt various spatial arrangements, which can be critical for fitting into specific protein binding pockets.

| Conformation | Predominant Solvent Type | Free Energy Barrier for Ring Inversion (kcal/mol) |

|---|---|---|

| Chair (C₂-endo) | Apolar | 8.2 |

| Envelope (C₃-exo) | Polar |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Identification of Key Molecular Features for Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. For compounds based on the this compound scaffold, several key molecular features have been identified as crucial for activity.

The pyrrolidine ring itself is frequently reported as an essential component for enhancing binding affinity to various protein targets. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, forming critical interactions within a receptor's binding site. The stereochemistry of the pyrrolidine ring can also be a determining factor for activity.

Modifications to the indole core can lead to significant variations in potency and selectivity. The position of substitution on the indole ring is particularly important. Studies comparing 2-substituted versus 3-substituted N-piperidinyl indoles found that the substitution position affects not only binding affinity but also the functional activity (e.g., full agonist versus partial agonist). nih.gov Furthermore, the addition of other functional groups to the indole nucleus can modulate the electronic properties and introduce new interaction points, thereby fine-tuning the molecule's activity against specific targets.

| Molecular Feature | Contribution to Activity | Reference |

|---|---|---|

| Pyrrolidine Moiety | Essential for increasing binding affinity to target proteins. | |

| Indole Core Substitution | Variations can enhance potency and selectivity against specific targets. | |

| Regioisomerism (e.g., 2- vs. 3-substitution) | Affects intrinsic activity and receptor selectivity. | nih.gov |

Predictive Modeling of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR data a step further by creating mathematical models to predict the biological activity of compounds. For classes of compounds including indole and pyrrolidine derivatives, various QSAR models have been developed to forecast their potential as inhibitors of enzymes like neuraminidase or as anticancer agents. niscpr.res.innih.gov

These models are built by correlating a set of calculated molecular descriptors with the experimentally measured biological activity (e.g., IC₅₀ values). The descriptors represent various physicochemical properties of the molecules, such as steric (size and shape), hydrophobic, and electronic features. researchgate.net For instance, a 3D-QSAR model developed for pyrrolidine derivatives acting as dipeptidyl peptidase IV (DPP IV) inhibitors identified that specific steric and hydrophobic fields around the molecule were critical for inhibitory activity. researchgate.net

The predictive power of a QSAR model is rigorously validated using statistical methods. Key statistical parameters include the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (pred_r²). A robust QSAR model, with high q² and pred_r² values, can be a valuable tool for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced activity. researchgate.net

| Model Type | Key Descriptors | Internal Predictivity (q²) | External Predictivity (pred_r²) | Reference |

|---|---|---|---|---|

| kNN-MFA | Steric (S_688), Hydrophobic (H_331) | 0.6133 | 0.7725 | researchgate.net |

In Silico Pharmacokinetic and Drug-Likeness Prediction (ADMET Prediction)

Absorption, Distribution, Metabolism, Excretion Prediction Models

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction models offer a rapid and cost-effective way to assess these properties early in the drug discovery process. chemmethod.com

For indole alkaloids and related heterocyclic compounds, computational tools are routinely used to predict their drug-likeness based on criteria such as Lipinski's Rule of Five. researchgate.netresearcher.life These rules assess properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. jbcpm.com Compounds that adhere to these rules are more likely to have good oral bioavailability.

Prediction models can also estimate key pharmacokinetic parameters. These include:

Absorption: Predicting human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimating blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Providing insights related to the clearance of the compound.

Toxicity: Forecasting potential risks such as hepatotoxicity or mutagenicity (e.g., AMES toxicity). researchgate.netbohrium.com

While specific ADMET predictions for this compound are not extensively published, analysis of similar indole alkaloids provides a general profile. chemmethod.combohrium.com

Toxicity Prediction (e.g., hERG inhibition, hepatotoxicity, carcinogenicity, mutagenicity)

In silico toxicity prediction represents a critical component in the early-stage assessment of novel chemical entities, offering a rapid and cost-effective means to flag potential liabilities before extensive resources are committed. asmepress.comnih.gov Computational methods, including Quantitative Structure-Toxicity Relationship (QSTR) models, machine learning algorithms, and pharmacophore-based approaches, are employed to predict the potential of a compound to induce various forms of toxicity. asmepress.comjapsonline.com These models are built upon vast datasets of experimental results and leverage sophisticated algorithms to correlate a molecule's structural features with its toxicological profile. asmepress.comeuropa.eu For a compound like this compound, such predictive studies are invaluable for gauging its safety profile. While specific, direct computational toxicity studies for this compound are not extensively detailed in the reviewed literature, the toxicity of the broader class of indole derivatives has been investigated using these methods. japsonline.com

hERG Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary focus of safety pharmacology due to the risk of drug-induced cardiac arrhythmia (Torsades de Pointes). nih.gov In silico models are frequently used to predict a compound's potential to block this channel. These computational approaches range from docking studies, which simulate the binding of the molecule to a homology model of the hERG channel, to the development of QSAR models that correlate physicochemical properties and structural motifs with hERG blocking activity. nih.govresearchgate.net Key molecular features often associated with hERG inhibition include hydrophobicity and the presence of aromatic rings. researchgate.net While specific predictive data for this compound is not available, in silico screening is a standard procedure for heterocyclic compounds to assess this potential liability early in development. nih.gov

| Toxicity Endpoint | Prediction Method/Software | Predicted Outcome for this compound | Reference for Method |

|---|---|---|---|

| hERG Inhibition | QSAR Models, Molecular Docking | Data not available in the reviewed literature | researchgate.net, nih.gov |

Hepatotoxicity

Drug-Induced Liver Injury (DILI) is a significant cause of drug failure in both preclinical and clinical stages and a reason for market withdrawal. nih.govmdpi.comnih.gov Computational models to predict hepatotoxicity are therefore of high interest. nih.govfrontiersin.org These models often use machine learning and deep learning algorithms trained on large datasets of compounds with known hepatotoxic effects. nih.govmdpi.com The predictions can be binary (hepatotoxic vs. non-hepatotoxic) or probabilistic. japsonline.comfrontiersin.org For instance, a QSTR study on a series of novel indole derivatives indicated a high probability of hepatotoxicity, with predicted values ranging from 0.94 to 0.98, suggesting that this chemical class may be susceptible to causing liver effects. japsonline.com Such models analyze the chemical structure for fragments or properties associated with liver injury, providing an early warning for compounds like this compound. japsonline.commdpi.com

| Toxicity Endpoint | Prediction Method/Software | Predicted Outcome for this compound | Predicted Outcome for Related Indole Derivatives | Reference for Method |

|---|---|---|---|---|

| Hepatotoxicity | QSTR (e.g., TOPKAT), Machine Learning | Data not available in the reviewed literature | Likely to possess hepatotoxicity | japsonline.com, nih.gov, mdpi.com |

Carcinogenicity

Assessing the carcinogenic potential of a chemical is crucial for long-term safety. In silico tools predict carcinogenicity by identifying structural alerts—molecular substructures known to be associated with cancer—and by using statistical models trained on extensive databases like the Carcinogenic Potency Database (CPDB). asmepress.comeuropa.eunih.gov Software platforms like ProTox-II and Lazar utilize these methods to provide a prediction of carcinogenicity, often with a confidence score. asmepress.comdergipark.org.tr Studies on other classes of chemicals have shown that these computational models can achieve high accuracy. asmepress.com For a set of novel indole derivatives analyzed using TOPKAT (Toxicity Prediction Komputer Assisted Technology), the compounds were predicted to be non-carcinogenic. japsonline.com This suggests that the core indole structure, depending on its substitution, may not inherently be a carcinogenic risk, although a specific prediction for this compound is needed for a definitive assessment.

| Toxicity Endpoint | Prediction Method/Software | Predicted Outcome for this compound | Predicted Outcome for Related Indole Derivatives | Reference for Method |

|---|---|---|---|---|

| Carcinogenicity | QSTR (e.g., TOPKAT), Structural Alerts (e.g., Toxtree, Lazar) | Data not available in the reviewed literature | Predicted to be non-carcinogenic | japsonline.com, dergipark.org.tr |

Mutagenicity

Mutagenicity, the capacity of a chemical to induce genetic mutations, is a key toxicological endpoint due to its link with carcinogenicity and other diseases. europa.eunih.gov The most common in silico predictions for mutagenicity are designed to forecast the outcome of the Ames test, a biological assay that assesses a chemical's mutagenic potential. asmepress.comeuropa.eu These computational models use QSTR and structural alert-based systems to identify moieties that can react with DNA. japsonline.comnih.gov Several software tools, including ProTox-II and VEGA, provide predictions for mutagenicity. asmepress.comdergipark.org.tr In a QSTR study of various indole derivatives, the compounds were found to be non-mutagenic, indicating that this scaffold may be devoid of structural alerts for mutagenicity. japsonline.com

| Toxicity Endpoint | Prediction Method/Software | Predicted Outcome for this compound | Predicted Outcome for Related Indole Derivatives | Reference for Method |

|---|---|---|---|---|

| Mutagenicity (Ames test) | QSTR (e.g., TOPKAT), Consensus Models (e.g., VEGA) | Data not available in the reviewed literature | Predicted to be non-mutagenic | japsonline.com, dergipark.org.tr |

Pharmacological Profiling and Biological Evaluation of 3 Pyrrolidin 2 Yl 1h Indole

In Vitro Biological Activity Assessments

The unique combination of the electron-rich indole (B1671886) and the versatile pyrrolidine (B122466) ring allows for diverse chemical modifications, leading to derivatives with a wide array of pharmacological properties.

Derivatives of the 3-(pyrrolidin-2-yl)-1H-indole scaffold have been investigated as inhibitors of various enzymes implicated in a range of diseases. Spirooxindole-pyrrolidine derivatives, for instance, have demonstrated notable inhibitory effects against enzymes involved in metabolic disorders. One such study identified a derivative, compound 7d, as a potent inhibitor of both α-glycosidase and α-amylase, with IC50 values of 0.07 mM and 0.21 mM, respectively. These values are comparable to the standard drug acarbose. researchgate.net

Furthermore, other research has explored the potential of spiropyrrolidine oxindole (B195798) derivatives as inhibitors of Glutathione Peroxidase 4 (GPX4) and Murine Double Minute 2 (MDM2), which are significant targets in cancer therapy. A 6-Cl-substituted derivative exhibited a high degree of activity in suppressing MDM2-mediated p53 degradation and reducing GPX4 levels in MCF-7 breast cancer cells, with a Ki value of 0.24 ± 0.06 µM. nih.gov Additionally, the anti-inflammatory potential of pyrrolidine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov

| Derivative Class | Target Enzyme | Inhibitory Concentration | Reference |

|---|---|---|---|

| Spirooxindole-pyrrolidine | α-glycosidase | IC50: 0.07 mM | researchgate.net |

| Spirooxindole-pyrrolidine | α-amylase | IC50: 0.21 mM | researchgate.net |

| Spiropyrrolidine oxindole | MDM2/GPX4 | Ki: 0.24 µM | nih.gov |

The structural framework of this compound derivatives makes them suitable candidates for interacting with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors, which are key targets in the treatment of central nervous system disorders.

A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated high affinity for the 5-HT1A receptor. researchgate.net For example, compounds designated as 4c and 4l displayed Ki values of 2.3 nM and 3.2 nM, respectively. researchgate.net Another promising compound from a related series, 4f, showed a favorable dual-binding profile with high affinity for both the 5-HT1A receptor (Ki = 10.0 nM) and the serotonin transporter (SERT) (Ki = 2.8 nM). uj.edu.pl

In a different study, synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids were explored as new ligands for aminergic GPCRs, with a particular focus on the 5-HT6 receptor, identifying them as a novel chemotype for this target. mdpi.com

| Derivative Class | Target Receptor/Transporter | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (4c) | 5-HT1A | 2.3 nM | researchgate.net |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (4l) | 5-HT1A | 3.2 nM | researchgate.net |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (4f) | 5-HT1A | 10.0 nM | uj.edu.pl |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (4f) | SERT | 2.8 nM | uj.edu.pl |

The indole-pyrrolidine scaffold is a common feature in a variety of natural and synthetic compounds with anticancer properties. Numerous studies have documented the antiproliferative effects of these derivatives across a range of human tumor cell lines.

For instance, a series of indole-aryl-amide derivatives were evaluated for their in vitro cytotoxicity. One compound in this series demonstrated noteworthy activity against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov Another compound showed selective toxicity towards HT29 malignant colon cells. nih.govmdpi.com

Substituted 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridines, which are analogues of the marine alkaloid nortopsentin, have also been synthesized and tested. Seven of these derivatives consistently inhibited the growth of four different human tumor cell lines, with the highest activity observed against the STO malignant peritoneal mesothelioma cell line. nih.gov Further studies on related indolyl-thiazolyl-pyrrolopyridines showed potent antiproliferative activity against a full panel of human cell lines, with GI50 values ranging from the micromolar to the nanomolar level (e.g., 14.2–0.04 µM). researchgate.net

| Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Indole-aryl-amide | MCF7 (Breast) | IC50: 0.81 µM | nih.gov |

| Indole-aryl-amide | PC3 (Prostate) | IC50: 2.13 µM | nih.gov |

| Indole-aryl-amide | HeLa (Cervical) | IC50: 5.64 µM | nih.gov |

| Indolyl-thiazolyl-pyrrolopyridine | Various | GI50: 14.2–0.04 µM | researchgate.net |

The indole and pyrrolidine moieties are present in many compounds known for their antimicrobial properties. Research into derivatives of this compound has revealed promising activity against various microbial pathogens.

A study on novel spiro[indoline-2,2'-pyrrolidin]-3-one derivatives found significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Aspergillus versicolla. haramaya.edu.et One derivative showed a greater inhibitory effect against S. aureus, while a chlorine-substituted counterpart revealed good inhibitory activity against A. niger. haramaya.edu.et

Another study of pyrrolidine derivatives reported moderate antimicrobial activities against selected bacterial and fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. researchgate.net Furthermore, a series of 3-alkylidene-2-indolone derivatives exhibited potent antibacterial activity, with some compounds showing an MIC of 0.5 μg/mL against three Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

| Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrolidine derivative | Various bacteria & fungi | 16–256 µg/mL | researchgate.net |

| 3-Alkylidene-2-indolone | S. aureus (including MRSA) | 0.5 µg/mL | mdpi.com |

Several derivatives incorporating the indole-pyrrolidine framework have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators and enzymes.

A study of novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones screened the compounds for their anti-inflammatory activity. Several derivatives, particularly 5d, 5f, 5h, and 5j, demonstrated remarkable anti-inflammatory effects relative to the standard drug, indomethacin. researchgate.net Research on other new pyrrolidine derivatives has also pointed towards their potential as anti-inflammatory agents through the computational and in vivo examination of their effects on COX-1 and COX-2 enzymes. nih.gov These findings suggest that the indole-pyrrolidine scaffold is a promising starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

Cell-Based Assays for Cellular Response and Proliferation

Neuropharmacological Effects

The neuropharmacological profile of compounds based on the this compound scaffold is largely defined by their interactions with various components of the central nervous system, particularly neurotransmitter receptors and transporters. Research has primarily focused on derivatives of this core structure, revealing significant affinity and functional activity at serotonergic and, to a lesser extent, dopaminergic targets.

Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been extensively studied for their potent interactions with the serotonin transporter (SERT) and various serotonin receptors. mdpi.comresearchgate.net Certain analogs display high binding affinity for the 5-HT1A receptor, with Ki values as low as 2.3 nM. researchgate.net The affinity for both SERT and the 5-HT1A receptor can be modulated by substitutions on the indole ring. For instance, substitution at the C-5 position of the indole has been shown to be advantageous for achieving high affinity for both targets. mdpi.com

Furthermore, the this compound framework is a key component in the development of selective ligands for other serotonin receptor subtypes. idrblab.netacs.orgnih.gov A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles were designed and found to be potent and selective agonists for the human 5-HT1D receptor. acs.orgnih.gov Similarly, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives have been identified as potent and selective agonists and antagonists for the 5-HT6 receptor. idrblab.net The psychedelic effects of some derivatives are linked to their agonist or partial agonist activity at brain 5-HT2A receptors. nih.govgoogle.com

The versatility of the scaffold is also evident in its application to dopamine (B1211576) receptors. N-(pyrrolidin-3-yl)-naphthamide analogs, which contain a related pyrrolidine structure, have been shown to bind with high affinity to both D2 and D3 dopamine receptor subtypes. mdpi.com Synthetic cathinones containing a pyrrolidine ring, such as 3,4-MDPV, are known to stimulate dopaminergic neurotransmission by increasing extracellular dopamine levels. researchgate.net

| Compound Class/Derivative | Target | Binding Affinity (Ki) | Activity |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 4c) | 5-HT1A Receptor | 2.3 nM | - |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 4l) | 5-HT1A Receptor | 3.2 nM | - |

| 3-(1,2,3,6-tetrahydropyridin-4-ly)-1H-indole analogue (Compound 11) | SERT | 9.2 nM | - |

| 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivative (WAY-466) | 5-HT1F Receptor | 17.8 nM | - |

| 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivative (LY-334370) | 5-HT1F Receptor | 1.6 nM | - |

| 3-[2-(pyrrolidin-1-yl)ethyl]indole derivatives | h5-HT1D Receptor | Nanomolar range | Full Agonist |

Antioxidant Activity

The indole nucleus, a core component of the this compound structure, is widely recognized for its antioxidant properties. Indole-based compounds, including the natural products melatonin (B1676174) and tryptophan, exhibit significant neuroprotective effects through mechanisms that include potent free radical scavenging and the upregulation of endogenous antioxidant defenses. This inherent antioxidant capacity makes the indole scaffold a promising platform for developing agents to combat oxidative stress, a key pathological factor in neurodegenerative diseases.

Studies on various synthetic indole derivatives confirm their potential as antioxidants. semanticscholar.orgsemanticscholar.org The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the ferric reducing antioxidant power (FRAP) method. For example, certain indolyl-based azine and pyrazolidine (B1218672) derivatives have been identified as highly active antioxidants. semanticscholar.org Similarly, research on 3-hydroxy-3-pyrroline-2-ones, which contain a related pyrrolidinone ring, has demonstrated their efficacy as radical scavengers. rsc.org One derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising scavenger of hydroxyl radicals (HO˙), with activity comparable to conventional antioxidants like melatonin and gallic acid. rsc.org

In the context of neuroprotection, indole derivatives have been shown to efficiently prevent H2O2-induced oxidative stress in SH-SY5Y neuroblastoma cells, preserving cell viability. nih.gov This protective effect is attributed to their ability to mitigate the production of reactive oxygen species (ROS), a major contributor to cellular damage in neurodegenerative conditions. nih.gov While direct antioxidant data for the parent this compound is limited, the extensive evidence from its structural components and related derivatives strongly suggests that this scaffold possesses significant antioxidant potential.

| Compound/Class | Assay | Result |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH Scavenging | Most promising scavenger in its series (40% DPPH at 128 µg/mL) |

| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | DPPH Scavenging | EC50 > 128 µg/mL |

| Indole-based melatonin analogs | H2O2-induced cytotoxicity in SH-SY5Y cells | Significantly reduced cell mortality and preserved viability |

| Indolyl-based azine and pyrazolidine derivatives | Phosphomolybdenum technique | Among the most active antioxidants in the study |

In Vivo Pharmacological Characterization

Efficacy Studies in Disease Models

The therapeutic potential of compounds derived from the this compound scaffold has been evaluated in several in vivo models, primarily targeting central nervous system disorders. These studies provide crucial evidence of the compounds' efficacy in relevant biological systems.

In the field of psychiatry, selected 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been screened for antidepressant activity using the forced swim test (FST) in rodents. researchgate.net The FST is a standard behavioral model used to assess antidepressant-like effects, and positive results in this test indicate potential therapeutic utility for depression. researchgate.net

The psychostimulant properties of related pyrrolidine-containing compounds have been assessed by measuring spontaneous locomotor activity in mice. researchgate.net For example, pyrovalerone cathinones produce a time- and dose-dependent increase in locomotor activity, an effect mediated by elevated dopaminergic neurotransmission in the striatum. researchgate.net Furthermore, the potential psychedelic effects of 5-HT2A agonists based on the 3-pyrrolidine-indole structure have been characterized using the head-twitch response (HTR) model in mice. google.com The HTR is considered a behavioral proxy for the psychedelic effects of 5-HT2A receptor agonists in humans. google.com

While not a CNS model, the in vivo efficacy of a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivative has been demonstrated in a SJSA-1 xenograft model for cancer. nih.gov This compound, an inhibitor of the MDM2-p53 protein-protein interaction, showed efficacy even when administered as a single dose, highlighting the potential for developing orally active drugs from this scaffold that are effective in vivo. nih.govresearchgate.net

| Disease Model/Test | Compound Class | Observed Effect | Implication |

| Forced Swim Test (FST) | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Antidepressant-like activity | Potential treatment for depression |

| Spontaneous Locomotor Activity | Pyrovalerone cathinones | Time- and dose-dependent stimulation of activity | Psychostimulant effects |

| Head-Twitch Response (HTR) | 5-HT2A agonist 3-pyrrolidine-indole derivative | Dose-dependent induction of head twitches | Psychedelic potential |

| SJSA-1 Xenograft Model | Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivative | Inhibition of tumor growth | Potential for orally active anti-cancer agents |

Selectivity and Specificity Profiling

A key aspect of the pharmacological characterization of this compound derivatives is their selectivity and specificity for biological targets. High selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic outcome. Research has demonstrated that specific substitution patterns on the indole and pyrrolidine rings can yield compounds with remarkable selectivity for certain receptor subtypes.

A prominent example is the development of agonists for the h5-HT1D receptor with high selectivity over the closely related h5-HT1B subtype. acs.orgnih.gov A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles were synthesized and evaluated, with some compounds showing over 100-fold selectivity for the h5-HT1D receptor. acs.org For instance, the modification of the indole 5-substituent led to oxazolidinone derivatives with up to 163-fold selectivity for the h5-HT1D subtype. acs.org This high degree of selectivity is significant because both receptors are targets for antimigraine drugs, but their differential expression in neural and vascular tissues suggests that a selective h5-HT1D agonist might offer clinical efficacy with a reduced side-effect profile. acs.org

The specificity of these compounds is determined through comprehensive binding assays where the affinity for the primary target is compared against a panel of other receptors. The data below illustrates the selectivity profile of a representative oxazolidinone derivative from this class.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (Ki h5-HT1B / Ki h5-HT1D) |

| Oxazolidinone derivative (24b) | h5-HT1D | 0.9 | 163 |

| h5-HT1B | 147 | ||

| h5-HT1A | 1400 | ||

| h5-HT1E | 200 | ||

| h5-HT1F | 10 | ||

| h5-HT2A | >10000 | ||

| h5-HT2C | 1500 | ||

| h5-HT7 | 3400 | ||

| Sumatriptan (Reference Drug) | h5-HT1D | 12 | ~1 |

| h5-HT1B | 17 |

Elucidation of Molecular Mechanisms of Action

Target Validation and Deconvolution

The elucidation of the molecular mechanisms of action for this compound derivatives relies heavily on target validation and deconvolution strategies. The primary approach involves a target-centric drug design process, where compounds are synthesized to interact with specific, pre-validated biological targets known to be involved in disease pathology.

Target validation is often initiated by designing analogs of known ligands for a particular receptor or transporter. For example, many of the multi-target antidepressants from the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series were developed through the optimization of a lead compound with known activity at serotonergic targets. researchgate.net Once synthesized, the interaction with the intended target is confirmed and quantified using in vitro radioligand binding assays. These assays measure the affinity (Ki value) of the compound for the target protein, thereby validating the predicted interaction. mdpi.comresearchgate.net

To confirm that binding to a target translates into a biological function, functional assays are employed. A key example is the use of agonist-induced [35S]GTPγS binding assays. acs.org This technique was used to confirm that 3-[2-(pyrrolidin-1-yl)ethyl]indole derivatives that bind to the h5-HT1D receptor act as full agonists, meaning they activate the receptor and initiate a downstream signaling cascade. acs.org This step is crucial for validating the compound's mechanism of action beyond simple binding.

In cases where the primary target is an enzyme or part of a larger protein complex, techniques like molecular docking and structure-based design are utilized. For spiro-oxindole inhibitors of the MDM2-p53 interaction, docking simulations were used to understand how the scaffold fits into the hydrophobic pockets of the MDM2 protein, guiding the chemical optimization process to improve binding and efficacy. nih.govresearchgate.net This structure-based approach validates the protein as the direct target and elucidates the molecular interactions responsible for the compound's activity. researchgate.net

Downstream Signaling Pathway Analysis

Derivatives of the indole and pyrrolidine scaffolds are known to modulate a variety of downstream signaling pathways crucial in cancer cell proliferation and survival. A prominent example is the inhibition of the MDM2-p53 protein-protein interaction. nih.govnih.gov Novel spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds, which share a core structure with this compound, have been identified as potent and chemically stable inhibitors of this interaction. nih.govresearchgate.net The MDM2 protein is a key negative regulator of the p53 tumor suppressor. By inhibiting the MDM2-p53 interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Furthermore, indole alkaloids have been shown to target the Mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer. mdpi.com For instance, the indole derivative 3,3′-diindolylmethane has been reported to induce pro-apoptotic responses in cervical cancer cells through its association with the MAPK and PI3K signaling pathways. mdpi.com Given the structural similarities, it is plausible that this compound could also influence these critical cancer-related signaling cascades.

Another potential target is the PI3K/Akt/mTOR pathway, which is central to cell growth, metabolism, and survival. mdpi.com The inhibition of this pathway is a common mechanism for anticancer agents. Studies on piperine, a compound that induces apoptosis and autophagy, have shown its mechanism involves the regulation of the PI3K signaling pathway. mdpi.com

Table 1: Potential Downstream Signaling Pathways for this compound Based on Related Compounds

| Signaling Pathway | Potential Effect | Related Compound Class |

| MDM2-p53 Pathway | Inhibition of MDM2, stabilization of p53 | Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones |

| MAPK Pathway | Modulation of MAPK signaling | Indole alkaloids |

| PI3K/Akt/mTOR Pathway | Inhibition of pathway activity | Various anticancer compounds |

Apoptosis and Autophagy Induction Studies

The induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process) are key mechanisms for many anticancer therapies. The indole and pyrrolidine moieties are frequently found in compounds with these activities.

Apoptosis Induction:

Research on highly functionalized pyrrolidine analogues has demonstrated their ability to induce caspase-dependent apoptosis. researchgate.net Specifically, some spiropyrrolidine heterocyclic hybrids have been shown to mediate cancer cell death through the activation of caspase-3. researchgate.net Similarly, tridecylpyrrolidine-diol derivatives have been found to induce both extrinsic and intrinsic apoptotic pathways in colon cancer cells. nih.gov This is associated with the activation of caspases-3/7 and 8, cleavage of PARP, and dysregulation of Bcl-2 family proteins. nih.gov

Indole compounds also have a well-documented role in promoting apoptosis. For example, certain indole analogs have been recognized as potent anticancer agents that target regulated cell death pathways, including apoptosis. nih.gov The antitumor effect of some indole alkaloids has been attributed to their ability to enhance the cleavage of PARP and caspase-3. nih.gov

Table 2: Key Apoptotic Markers Potentially Modulated by this compound

| Apoptotic Marker | Function |

| Caspase-3 | Key executioner caspase in apoptosis |

| Caspase-8 | Initiator caspase in the extrinsic apoptotic pathway |

| PARP | Cleavage by caspases is a hallmark of apoptosis |

| Bcl-2 family proteins | Regulators of the intrinsic apoptotic pathway |

Autophagy Induction:

Autophagy is a complex cellular process that can either promote cell survival or lead to cell death, depending on the context. Some small molecules containing an indole core have been identified as modulators of the autophagy-lysosome pathway. acs.orgnih.gov For instance, certain indole-based chalcones have been shown to induce the formation of autophagic vacuoles and increase the expression of the autophagy marker LC3-II in fibrosarcoma cells. mdpi.com Interestingly, in some cases, the inhibition of autophagy can sensitize cancer cells to apoptosis induced by these compounds. mdpi.com

The interplay between apoptosis and autophagy is a critical area of cancer research. In some contexts, autophagy can act as a survival mechanism for cancer cells, and its inhibition can enhance the efficacy of apoptotic inducers. Conversely, excessive autophagy can lead to autophagic cell death. The potential for this compound to modulate autophagy, either as an inducer or inhibitor, warrants further investigation.

Analytical Methodologies for 3 Pyrrolidin 2 Yl 1h Indole Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(pyrrolidin-2-yl)-1H-indole by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules. A full suite of NMR experiments would be used to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial relationships within the this compound molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons and their neighboring environments. The spectrum for this compound is expected to show distinct signals for the protons on the indole (B1671886) ring, the pyrrolidine (B122466) ring, and the N-H protons. The aromatic protons of the indole ring would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the pyrrolidine ring would be found in the upfield region (typically δ 1.5-4.5 ppm). The indole N-H proton usually appears as a broad singlet at a high chemical shift.

¹³C NMR Spectroscopy : This provides information on the different carbon environments in the molecule. The indole ring carbons would produce signals in the aromatic region (δ 110-140 ppm), while the pyrrolidine ring carbons would appear in the aliphatic region (δ 25-60 ppm).

2D NMR (HMQC, NOESY) :

Heteronuclear Single Quantum Coherence (HMQC) or HSQC experiments are used to determine direct one-bond correlations between protons and the carbons they are attached to, which is crucial for assigning the respective ¹H and ¹³C signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which protons are close to each other in space, helping to confirm the stereochemistry and the link between the C2 position of the pyrrolidine ring and the C3 position of the indole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N1-H | ~8.1 | broad singlet |

| Indole C2-H | ~7.2 | singlet |

| Indole C4-H | ~7.6 | doublet |

| Indole C5-H | ~7.1 | triplet |

| Indole C6-H | ~7.1 | triplet |

| Indole C7-H | ~7.4 | doublet |

| Pyrrolidine N1'-H | ~2.0 | broad singlet |

| Pyrrolidine C2'-H | ~4.3 | triplet |

| Pyrrolidine C3'-H₂ | ~2.0-2.2 | multiplet |